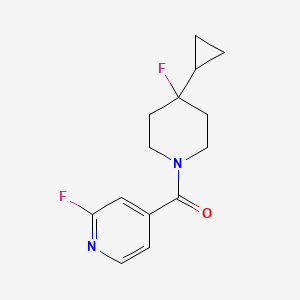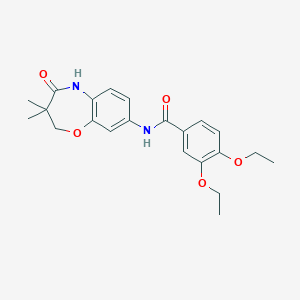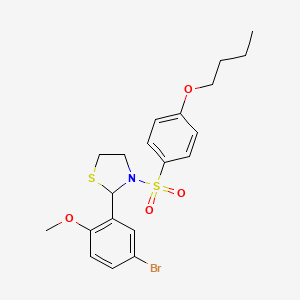
JMJD7-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JMJD7-IN-1 is a potent inhibitor of the Jumonji domain-containing protein 7 (JMJD7). This compound has shown significant inhibitory activity against cells expressing high levels of JMJD7, making it a valuable tool in scientific research, particularly in the fields of epigenetics and cancer biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JMJD7-IN-1 involves several steps, starting with the preparation of the core structure, which is a benzoic acid derivative. The key steps include:
Nitration: Introduction of a nitro group to the aromatic ring.
Chlorination: Addition of chlorine atoms to specific positions on the aromatic ring.
Esterification: Formation of an ester linkage with 8-quinolinol.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned steps, followed by purification processes such as recrystallization and chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: JMJD7-IN-1 primarily undergoes:
Hydroxylation: Catalyzed by 2-oxoglutarate and Fe(II) dependent oxygenases.
Demethylation: Involving the removal of methyl groups from lysine residues on histone proteins.
Common Reagents and Conditions:
Hydroxylation: Requires 2-oxoglutarate, Fe(II), and molecular oxygen.
Demethylation: Involves cofactors such as 2-oxoglutarate and Fe(II).
Major Products:
Hydroxylation: Hydroxylated lysine residues.
Demethylation: Demethylated histone proteins.
Scientific Research Applications
JMJD7-IN-1 has a wide range of applications in scientific research:
Epigenetics: Used to study the role of JMJD7 in histone modification and gene expression regulation.
Cancer Biology: Investigated for its potential in inhibiting cancer cell growth by targeting JMJD7, which is often overexpressed in certain cancers.
Drug Development: Serves as a lead compound for developing new therapeutic agents targeting JMJD7
Mechanism of Action
JMJD7-IN-1 exerts its effects by inhibiting the enzymatic activity of JMJD7. JMJD7 is a lysyl hydroxylase that modifies developmentally regulated GTP-binding proteins and has histone endopeptidase activity. By inhibiting JMJD7, this compound prevents the hydroxylation and demethylation of histone proteins, leading to alterations in gene expression and cellular functions .
Comparison with Similar Compounds
JMJD5-IN-1: Another inhibitor targeting the Jumonji domain-containing protein 5.
JMJD6-IN-1: Inhibits the Jumonji domain-containing protein 6.
Uniqueness of JMJD7-IN-1: this compound is unique due to its specific inhibition of JMJD7, which has distinct roles in histone modification and gene regulation compared to other Jumonji domain-containing proteins. This specificity makes this compound a valuable tool for studying the unique functions of JMJD7 in various biological processes .
Properties
IUPAC Name |
(5-nitroquinolin-8-yl) 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2O4/c17-9-3-4-10(12(18)8-9)16(21)24-14-6-5-13(20(22)23)11-2-1-7-19-15(11)14/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPUGYXWOBGQLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}adamantane-1-carboxamide](/img/structure/B2497723.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2497725.png)

![N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide](/img/structure/B2497727.png)

![5-{[(2-chloro-1,3-thiazol-4-yl)methyl]sulfanyl}-8,9-dimethoxy-3-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B2497730.png)


![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2497734.png)

![N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B2497737.png)
![N-benzyl-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2497740.png)
![N-[2-[(4-bromophenyl)methyl]pyrazol-3-yl]-2-chloropyridine-3-carboxamide](/img/structure/B2497742.png)
